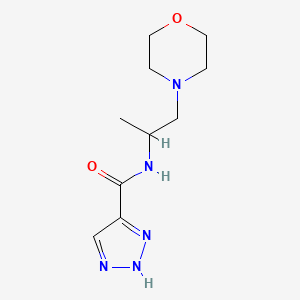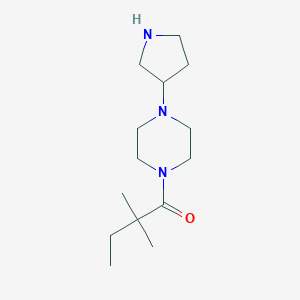
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide, also known as MPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTC is a triazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用机制
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. HDAC inhibition by N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide induces apoptosis and inhibits cell proliferation by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been shown to inhibit the activity of HDACs, resulting in the modulation of gene expression. In viral infections, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the replication of HIV and HCV by targeting viral enzymes. In inflammatory disorders, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological effects at low concentrations. However, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide also has some limitations. It is relatively unstable in solution and can degrade over time, which can affect its biological activity. Additionally, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide. One area of interest is the development of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide-based therapeutics for cancer and viral infections. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another area of interest is the development of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide derivatives with improved stability and potency. Finally, the mechanism of action of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide needs to be further elucidated to better understand its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the activity of various enzymes and signaling pathways, resulting in its biological effects. Although N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has several advantages for lab experiments, it also has some limitations. Further research is needed to evaluate the safety and efficacy of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide-based therapeutics and to develop N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide derivatives with improved stability and potency.
合成方法
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can be synthesized through a simple one-pot reaction that involves the condensation of morpholine, propargyl bromide, and 1,2,4-triazole-3-carboxamide in the presence of a palladium catalyst. The reaction proceeds smoothly to give a high yield of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide. The synthesized N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can be purified through column chromatography or recrystallization.
科学研究应用
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been studied for its potential anti-viral effects against HIV and HCV. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been targeted by N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide due to its anti-inflammatory effects.
属性
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-8(7-15-2-4-17-5-3-15)12-10(16)9-6-11-14-13-9/h6,8H,2-5,7H2,1H3,(H,12,16)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPUTFIVLVCKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)
![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)

![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)